molecular formula C7H3Cl2IN2 B1604403 4,6-Dichloro-3-iodo-1H-indazole CAS No. 885519-60-8

4,6-Dichloro-3-iodo-1H-indazole

Cat. No.: B1604403
CAS No.: 885519-60-8
M. Wt: 312.92 g/mol
InChI Key: ZHTMNBMYTMSRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-iodo-1H-indazole is a heterocyclic compound featuring an indazole core substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodo-1H-indazole typically involves the halogenation of an indazole precursor. One common method includes the iodination of 4,6-dichloroindazole using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4,6-Dichloro-3-iodo-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 4,6-Dichloro-3-iodo-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

    4,6-Dichloro-1H-indazole: Lacks the iodine atom, which can significantly alter its reactivity and biological activity.

    3-Iodo-1H-indazole:

    4,6-Dibromo-3-iodo-1H-indazole: Substitutes bromine for chlorine, which can influence its chemical behavior and interactions.

Uniqueness: 4,6-Dichloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These substitutions can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

4,6-dichloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTMNBMYTMSRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646196
Record name 4,6-Dichloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-60-8
Record name 4,6-Dichloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 2
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 4
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 6
4,6-Dichloro-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.